molecular formula C4H11NO3P+ B10838250 (3-amino-1-hydroxy-propyl)-methyl-phosphinic Acid

(3-amino-1-hydroxy-propyl)-methyl-phosphinic Acid

Cat. No.: B10838250
M. Wt: 152.11 g/mol
InChI Key: XRHWOLGPXAOKPF-UHFFFAOYSA-N
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Description

(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid is an organic compound that consists of 12 hydrogen atoms, 4 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . This compound is notable for its unique structure, which includes both an amino group and a phosphinic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid can be achieved through several methods. One common approach involves the hydroamination reaction, which is catalyst-free and highly efficient

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The process is monitored using techniques such as IR spectroscopy and NMR to verify the incorporation of functional groups .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphonic acids, while reduction reactions may yield phosphinic acids .

Scientific Research Applications

(3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Amino-1-hydroxy-propyl)-methyl-phosphinic acid include other amino acids and phosphinic acids. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .

Properties

Molecular Formula

C4H11NO3P+

Molecular Weight

152.11 g/mol

IUPAC Name

3-aminopropanoyl-dihydroxy-methylphosphanium

InChI

InChI=1S/C4H11NO3P/c1-9(7,8)4(6)2-3-5/h7-8H,2-3,5H2,1H3/q+1

InChI Key

XRHWOLGPXAOKPF-UHFFFAOYSA-N

Canonical SMILES

C[P+](C(=O)CCN)(O)O

Origin of Product

United States

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